DS-437

Description

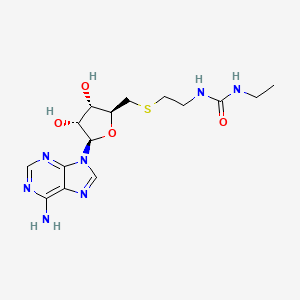

Structure

3D Structure

Properties

IUPAC Name |

1-[2-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]ethyl]-3-ethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N7O4S/c1-2-17-15(25)18-3-4-27-5-8-10(23)11(24)14(26-8)22-7-21-9-12(16)19-6-20-13(9)22/h6-8,10-11,14,23-24H,2-5H2,1H3,(H2,16,19,20)(H2,17,18,25)/t8-,10-,11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACMCLIHCDTJHL-IDTAVKCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)NCCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Ds 437

Established Synthetic Routes for DS-437 and its Precursors

The synthesis of this compound typically involves coupling a modified adenosine (B11128) derivative with a component that forms the urea (B33335) linkage. While specific detailed synthetic schemes for this compound itself are not extensively detailed in the readily available search results, the synthesis of similar nucleoside analogues and related structures provides insight into the potential methodologies employed. For instance, the synthesis of nucleoside analogues often involves the stereoselective coupling of a nucleobase with a modified sugar precursor. mcgill.ca Reactions involving the formation of urea linkages are common in organic synthesis and can be achieved through various methods, such as the reaction of amines with isocyanates or the use of carbonyl transfer reagents.

Precursors for this compound would likely include a modified adenosine moiety and a component that provides the ethyl urea group. The synthesis of modified nucleosides can involve complex multi-step procedures, often starting from commercially available nucleosides or furanose derivatives. mcgill.ca The introduction of modifications, such as a thiomethyl group at the 5' position, would require specific reaction conditions.

Key Reaction Conditions and Yield Optimization for this compound Synthesis

Optimizing reaction conditions is crucial for achieving high yields and purity in chemical synthesis. This involves carefully controlling parameters such as temperature, reaction time, solvent, concentration, and the stoichiometry and order of addition of reagents. nih.gov While specific optimization data for this compound synthesis are not provided, general principles of organic synthesis optimization would apply. For example, studies on the synthesis of other complex organic molecules, such as coumarin (B35378) derivatives or phosphoramidates, highlight the importance of screening different catalysts, solvents, and temperatures to find the optimal balance for yield and selectivity. nih.govrsc.orgrsc.orgmdpi.com

Achieving high yields in multi-step syntheses, as is likely required for this compound, often necessitates optimizing each individual step to minimize material loss throughout the route. nih.gov Techniques like design of experiments (DoE) can be employed to systematically explore the impact of multiple reaction parameters simultaneously and identify conditions that maximize yield and minimize impurity formation. nih.gov

Design and Synthesis of this compound Analogues and Probes

The design and synthesis of analogues and chemical probes based on this compound are essential for understanding its mechanism of action and exploring its potential as a therapeutic agent or a tool for biological research. Analogues are typically designed to probe the structure-activity relationship (SAR) by introducing subtle modifications to the parent structure and evaluating the impact on biological activity. Chemical probes are often designed with additional functionalities, such as tags for imaging or affinity purification, to enable the study of target engagement and cellular distribution. pnas.org

The synthesis of this compound analogues would follow similar synthetic strategies to the parent compound, with variations introduced at specific positions. This could involve synthesizing modified adenosine precursors or incorporating different groups into the urea moiety or the linker region. mcgill.ca

Strategies for Generating this compound Derivatives for Mechanistic Elucidation

Strategies for generating this compound derivatives for mechanistic studies include:

Modification of the Adenosine Moiety: Altering the sugar ring (e.g., introducing fluorine atoms or changing stereochemistry) or the purine (B94841) base can help understand the role of these structural elements in target binding and activity. mcgill.ca

Modification of the Linker: Varying the length, flexibility, or chemical nature of the linker connecting the adenosine and urea parts can provide insights into the optimal spatial arrangement for interaction with the target enzymes.

Modification of the Urea Group: Substituting the nitrogen atoms or the carbonyl carbon of the urea group can reveal the importance of hydrogen bonding and other interactions with the enzyme's binding site. researchgate.netnih.gov

Incorporation of Tags: Adding biotin, fluorescent labels, or photoreactive groups allows for the use of these derivatives as chemical probes to identify and study the proteins that this compound interacts with. pnas.orgacs.org

The synthesis of these derivatives requires adapting the established synthetic routes for this compound, often involving the preparation of new building blocks and optimization of coupling reactions. nih.gov

Challenges in Scalable Synthesis of this compound and its Analogues for Research

Scaling up the synthesis of complex organic molecules like this compound and its analogues from laboratory scale to quantities required for extensive research and potential preclinical studies presents several challenges. These include:

Reaction Efficiency: Reactions that work well on a small scale may not be as efficient or selective when performed on a larger scale due to issues with heat transfer, mixing, and reagent concentration gradients. epfl.ch

Purification: Isolating and purifying the desired product from reaction mixtures can become significantly more challenging and time-consuming on a larger scale, often requiring specialized equipment and methods.

Cost of Materials: The cost of specialized starting materials and reagents can be prohibitive for large-scale synthesis.

Safety: Scaling up reactions may introduce new safety hazards associated with handling larger quantities of chemicals, exothermic reactions, or the generation of gaseous byproducts.

Reproducibility: Ensuring consistent quality and yield across multiple large-scale batches can be difficult. researchgate.net

Waste Generation: Large-scale synthesis can generate significant amounts of chemical waste, requiring appropriate disposal procedures.

Addressing these challenges often requires process optimization specifically for scale-up, including redesigning synthetic steps, exploring alternative reagents or solvents, and developing efficient purification protocols. researchgate.netrsc.orgmdpi.com

Molecular and Cellular Mechanisms of Action of Ds 437

Identification and Characterization of DS-437's Primary Molecular Targets

This compound was designed based on the structures of Protein Arginine Methyltransferase 5 (PRMT5) to act as a cofactor competitor. nih.govnih.gov Its primary molecular targets have been identified as PRMT5 and Protein Arginine Methyltransferase 7 (PRMT7). nih.govcell-stress.com The compound also exhibits some, albeit significantly weaker, interaction with other methyltransferases.

This compound demonstrates a notable interaction with both PRMT5 and PRMT7, which are enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to arginine residues on substrate proteins. aacrjournals.org PRMT5 is the primary Type II enzyme responsible for symmetric dimethylation, while PRMT7 is a Type III enzyme that performs monomethylation. nih.govaacrjournals.org It is believed that these two enzymes may work in concert to methylate their substrates. nih.govnih.gov

The inhibitory action of this compound is achieved through competition with the essential cofactor S-adenosylmethionine (SAM). nih.govnih.govaacrjournals.org By occupying the cofactor binding site, this compound prevents SAM from binding to PRMT5, thereby blocking the methyl transfer reaction. nih.gov This mechanism was a key consideration in the design of the compound, which was engineered to fit into the cofactor pocket and mimic interactions of the substrate arginine. nih.gov this compound inhibits the PRMT5–MEP50 complex, which is crucial for full PRMT5 activity, with a half-maximal inhibitory concentration (IC₅₀) of 5.9 ± 1.4 μM. nih.gov

A distinguishing feature of this compound is its dual inhibitory activity against both PRMT5 and PRMT7. cell-stress.comaacrjournals.org It inhibits PRMT7 with an IC₅₀ value of 6.0 ± 0.5 μM, nearly identical to its potency against PRMT5. nih.gov Surface plasmon resonance measurements have confirmed similar binding affinities for both enzymes, with dissociation constant (Kᴅ) values of 25 μM for PRMT5–MEP50 and 37 μM for PRMT7. nih.gov This dual specificity makes this compound a unique tool for investigating the combined roles of PRMT5 and PRMT7. nih.govaacrjournals.org

Table 1: Inhibitory Potency of this compound Against Primary Targets

| Target Enzyme | IC₅₀ Value (μM) | Assay Type |

| PRMT5-MEP50 Complex | 5.9 ± 1.4 | Enzyme Inhibition Assay |

| PRMT7 | 6.0 ± 0.5 | Enzyme Inhibition Assay |

Data sourced from scientific literature. nih.gov

While highly active against PRMT5 and PRMT7, this compound shows only residual activity against the de novo DNA methyltransferases DNMT3A and DNMT3B. nih.govaacrjournals.org The IC₅₀ values for DNMT3A and DNMT3B are 52 μM and 62 μM, respectively, indicating significantly lower potency compared to its primary targets. cell-stress.com De novo DNA methyltransferases are responsible for establishing DNA methylation patterns during embryonic development. nih.govwikipedia.org

This compound exhibits a high degree of selectivity for its primary targets. aacrjournals.org When tested against a panel of 29 other human protein, DNA, and RNA methyltransferases, this compound was found to be inactive at concentrations up to 50 μM. nih.govnih.govcell-stress.com This exquisite dual-specificity against PRMT5 and PRMT7, with only minor off-target activity on DNMT3A/B, underscores its utility as a specific chemical probe for studying the PRMT5-PRMT7 axis. nih.govaacrjournals.org

Table 2: Specificity Profile of this compound

| Enzyme Class | Number Tested | Activity of this compound |

| Protein Methyltransferases | 27 | Inactive (excluding PRMT5/7) |

| DNA Methyltransferases | 3 | Residual activity against DNMT3A/B |

| RNA Methyltransferases | 1 | Inactive |

Data compiled from studies screening this compound against a broad panel of methyltransferases. nih.govcell-stress.com

Interaction with Protein Arginine Methyltransferase 5 (PRMT5) and PRMT7

Modulation of Intracellular Signaling Pathways by this compound

By inhibiting PRMT5 and PRMT7, this compound influences several downstream intracellular signaling pathways that are crucial for cell proliferation, survival, and differentiation. nih.govcell-stress.com

The RAS-MAPK pathway, which includes RAF, MEK, and ERK, is a central signaling cascade that regulates cell fate. nih.gov PRMT5 has been shown to modulate this pathway. nih.gov For instance, PRMT5-mediated methylation of the Epidermal Growth Factor Receptor (EGFR) can negatively regulate the activation of ERK. cell-stress.com

The PI3K/AKT/mTOR pathway, another critical regulator of cell growth and survival, is also influenced by PRMT5 activity. nih.gov Studies have shown that PRMT5 inhibition can lead to the deactivation of AKT and mTOR phosphorylation. nih.gov

Furthermore, PRMT5 plays a role in regulating T-cell function. cell-stress.com this compound has been shown to inhibit the symmetrical arginine dimethylation of the transcription factor FOXP3 in HEK293T cells. cell-stress.com FOXP3 is a key regulator for regulatory T cells (Tregs), and its methylation status is important for Treg stability and function. nih.govnih.gov In MDA-MB-231 cells, this compound also inhibits the methylation of ribonucleoproteins SmD1/D3 and SmB/B', which are involved in RNA splicing. cell-stress.com PRMT5 inhibition can also affect p53 activity through the differential splicing of its ubiquitin ligase, MDM4. aacrjournals.org

Impact on Substrate Methylation Profiles

The methylation of arginine and lysine (B10760008) residues in proteins is a critical post-translational modification that governs numerous cellular processes. Inhibitors of protein methyltransferases can profoundly alter these methylation profiles, leading to significant downstream effects. For a compound like this compound, its impact would be assessed on a variety of known substrates.

For instance, the methylation of Sm proteins , core components of the spliceosome, is crucial for the assembly of small nuclear ribonucleoproteins (snRNPs). A potent inhibitor would be expected to decrease the symmetrical dimethylarginine (sDMA) marks on SmB and SmD1/3. Similarly, the methylation of the transcription factor FOXP3 is essential for the function of regulatory T cells (Tregs). A compound affecting this process could modulate the immunosuppressive capacity of these cells.

Histone methylation is another key target. The methylation of histone H4 at arginine 3 (H4R3) and histone H3 at arginine 2 (H3R2) are important epigenetic marks. The impact of a novel compound would be evaluated using substrates like the H4[1–24] peptide and by analyzing global H3R2 methylation levels within cells.

Downstream Transcriptomic and Proteomic Responses to this compound Exposure

Exposure of cells to a bioactive compound like this compound would be expected to elicit widespread changes in gene and protein expression. Transcriptomic analysis, often performed using techniques like RNA-sequencing, would reveal which cellular pathways are affected. For example, studies on other molecular agents have shown significant alterations in genes related to cell cycle progression, apoptosis, and signal transduction pathways. mdpi.comnih.gov

Proteomic analyses, using methods such as mass spectrometry, would complement the transcriptomic data by showing the actual changes in protein levels. This can confirm the effects seen at the transcript level and also reveal post-transcriptional regulatory mechanisms.

Cellular Effects and Phenotypes Induced by this compound in In Vitro Models

The molecular changes induced by a compound ultimately manifest as specific cellular phenotypes. nih.gov In vitro cell culture models are invaluable for characterizing these effects.

Immunomodulatory Properties at the Cellular Level (e.g., regulatory T cells)

Given the role of protein methylation in immune cell function, a compound like this compound could possess immunomodulatory properties. nih.govRegulatory T cells (Tregs) are crucial for maintaining immune homeostasis, and their function is dependent on the transcription factor FOXP3. nih.gov As mentioned, if a compound affects FOXP3 methylation, it could alter the suppressive function of Tregs. This would be tested in co-culture assays where the ability of treated Tregs to suppress the proliferation of conventional T cells is measured.

Preclinical Biological Activity of Ds 437 in in Vivo Models

Evaluation of DS-437's Modulatory Effects in Disease-Relevant Animal Models

Preclinical evaluations have assessed this compound's impact across different disease models, including cancer and pain, and its influence on fundamental biological processes like epigenetic reprogramming.

Impact on Tumor Growth in Murine Models (e.g., CT26Her2 colon cancer model)

This compound has been evaluated for its effects on tumor growth in murine models, particularly the CT26Her2 colon cancer model. In the context of being an anti-HER2 antibody-drug conjugate (ADC), this compound has demonstrated activity in this model sigmaaldrich.combertin-bioreagent.com. Studies comparing this ADC version of this compound to Trastuzumab emtansine (T-DM1) in the CT26Her2 model have indicated superior activity for this compound nih.gov. Tumor growth inhibition (TGI) has been observed with this form of this compound in the CT26Her2 model bertin-bioreagent.com. Separately, the small molecule this compound, identified as a dual inhibitor of PRMT5 and PRMT7, has also been shown to reduce tumor growth in a CT26Her2 murine colon cancer model when administered in combination with the anti-p185erbB2/neu antibody 4D5 bertin-bioreagent.comcaymanchem.commedchemexpress.com. This suggests that both the ADC and the PRMT inhibitor forms of this compound may influence tumor growth in this model through potentially different mechanisms, with the PRMT inhibitor showing effects in combination therapy medchemexpress.com.

Modulation of Neuronal Excitability and Pain Pathways (e.g., mNaV1.9 currents in mice)

Research has indicated that this compound, acting as a PRMT7 inhibitor, can modulate neuronal excitability by affecting mNaV1.9 currents in mice nih.govresearchgate.netnih.govbocsci.comresearchgate.net. Studies have shown that this compound reduced mNaV1.9 currents in dorsal root ganglion (DRG) neurons of wild-type mice nih.gov. Furthermore, this compound significantly inhibited the action potential frequency of DRG neurons and alleviated pain hypersensitivity in a specific mouse model (Scn11aA796G/A796G mice), suggesting a potential for pain treatment nih.govnih.govbocsci.comresearchgate.net.

Effects on Epigenetic Reprogramming in Early Embryonic Development (e.g., zygotes)

This compound has been shown to affect epigenetic reprogramming in early embryonic development. Specifically, studies in mouse zygotes treated with this compound, identified as a PRMT5-PRMT7 dual inhibitor, demonstrated a significant decrease in symmetrically dimethylated histone H3R2 (H3R2me2s) signals in both male and female pronuclei nih.govresearchgate.net. This reduction in H3R2me2s, a modification catalyzed by PRMT5 and PRMT7, was associated with impaired global RNA synthesis and decreased RNA polymerase II Ser2 phosphorylation signals in zygotes, particularly in male pronuclei nih.govresearchgate.net. These findings indicate that this compound can interfere with de novo symmetric dimethylation of H3R2 during zygote development, impacting transcriptional activities crucial for minor zygotic genome activation nih.govresearchgate.net.

Pharmacodynamic Markers and Biological Readouts of this compound Activity in Preclinical Settings

Pharmacodynamic studies have been conducted in preclinical settings to identify markers and readouts reflecting this compound's biological activity.

Biomarker Identification and Validation for this compound Efficacy in Animal Models

Dose-Response Relationships for Biological Effects of this compound in In Vivo Studies

Dose-response relationships have been observed for the biological effects of this compound in in vivo studies, particularly concerning its impact on tumor growth in the CT26Her2 murine model when discussed as an anti-HER2 ADC bertin-bioreagent.comcaymanchem.com. These studies have indicated dose-dependent tumor growth inhibition bertin-bioreagent.comcaymanchem.com. The PRMT inhibitor form of this compound also showed beneficial effects on inhibiting tumor growth in the CT26Her2 model at a specific dose when combined with an antibody medchemexpress.com. Dose-response studies are fundamental in preclinical evaluation to characterize the relationship between the administered dose and the magnitude of the observed biological effect elifesciences.orgmdpi.comunil.chrevistabionatura.complos.org.

Summary of Preclinical In Vivo Biological Activities of this compound

| Activity | This compound Form Implied by Snippets | Animal Model | Key Findings | Relevant Snippets |

| Tumor Growth Inhibition | Anti-HER2 ADC | CT26Her2 murine colon cancer model | Activity observed, superior to T-DM1; Dose-dependent tumor growth inhibition. | sigmaaldrich.combertin-bioreagent.comnih.gov |

| Tumor Growth Reduction (Combination Therapy) | PRMT Inhibitor | CT26Her2 murine colon cancer model | Reduces tumor growth when combined with anti-p185erbB2/neu antibody 4D5. | bertin-bioreagent.comcaymanchem.commedchemexpress.comctestingbio.com |

| Modulation of Neuronal Excitability | PRMT Inhibitor | Mouse DRG neurons, Scn11aA796G/A796G mice | Reduced mNaV1.9 currents; Inhibited action potential frequency; Relieved pain hypersensitivity. | nih.govresearchgate.netnih.govbocsci.comresearchgate.net |

| Effects on Epigenetic Reprogramming | PRMT Inhibitor | Mouse zygotes | Decreased H3R2me2s signals; Impaired global RNA synthesis and Pol II Ser2P signals in pronuclei, particularly male pronuclei. | nih.govresearchgate.net |

| Pharmacodynamic Readouts | Anti-HER2 ADC | CT26Her2 murine colon cancer model | Assessment of payload delivery and bystander effect. | bertin-bioreagent.comnih.gov |

| Dose-Response Relationships | Anti-HER2 ADC | CT26Her2 murine colon cancer model | Dose-dependent tumor growth inhibition observed. | bertin-bioreagent.comcaymanchem.com |

| Dose-Response Relationships | PRMT Inhibitor | CT26Her2 murine colon cancer model | Beneficial effects on tumor growth observed at a specific dose in combination. | medchemexpress.com |

Structure Activity Relationships Sar and Ds 437 Analogue Development for Mechanistic Insights

Elucidation of Key Pharmacophores within the DS-437 Structure

The design of this compound was inspired by existing PRMT5 structures and SAM cofactor mimetics. researchgate.netnih.govrsc.org As a SAM analogue inhibitor, this compound is believed to occupy the SAM binding pocket within PRMT5 and PRMT7. researchgate.netnih.govnih.govmdpi.com The urea (B33335) moiety in this compound is predicted to form hydrogen bonds with a conserved glutamate (B1630785) residue (E444 in PRMT5), which is present in all PRMTs. nih.gov However, the conserved nature of this residue does not fully explain this compound's lack of activity against all tested class I PRMTs (PRMT1, 3, 6, and 8). nih.gov A distinguishing feature of class I PRMTs is a YFxxY motif near the cofactor binding site, which stabilizes a different conformation of the glutamate side-chain compared to PRMT5 and PRMT7. nih.gov This structural difference in class I PRMTs may antagonize this compound binding. nih.gov

Rational Design and Synthesis of this compound Analogues with Altered PRMT5/7 Selectivity or Potency

This compound serves as a valid scaffold for the development of more potent and selective PRMT5-PRMT7 inhibitors. researchgate.netnih.gov The rational design and synthesis of this compound analogues aim to refine its inhibitory profile. Inspired by this compound, which bears a 2-carbon atom linker between the 5'-thioadenosine (B1216764) and a urea group, modifications to the linker length and substitutions on the terminal group have been explored in the development of related PRMT inhibitors. nih.gov For instance, replacing a guanidino group with a urea group and altering linker length in related SAM analogues has shown varying effects on PRMT inhibitory activity and selectivity. nih.gov

While specific details on the systematic development of this compound analogues with altered PRMT5/7 selectivity or potency are not extensively detailed in the provided snippets, the existence of this compound as an initial dual inhibitor has spurred the search for more potent and selective compounds targeting these enzymes. nih.govnih.gov The challenges in developing selective SAM-competitive inhibitors, given the high homology of the SAM-binding domain across PRMTs, underscore the importance of subtle structural variations in achieving desired selectivity. rsc.org Future analogue development based on the this compound scaffold would likely involve targeted modifications to the thioadenosine core, linker, and urea moiety to optimize interactions within the distinct binding pockets of PRMT5 and PRMT7, potentially aiming for increased potency or differential selectivity between the two enzymes. nih.govrsc.orgnih.gov

Computational Approaches to this compound SAR Analysis and Molecular Docking

Computational approaches, such as molecular docking and molecular dynamics simulations, have been instrumental in understanding the binding mechanisms of PRMT inhibitors, including SAM analogues like this compound. researchgate.netmdpi.comnih.govresearchgate.netrevista-agroproductividad.org Molecular docking analysis of this compound has suggested that the compound occupies the substrate-arginine binding site, although it is primarily described as a cofactor competitor binding to the SAM site. researchgate.netnih.gov This apparent discrepancy might relate to the proximity and interaction between the SAM and substrate binding pockets within PRMTs. rsc.orgresearchgate.net

Studies involving molecular docking and dynamics simulations with other PRMT5 inhibitors have revealed key interactions within the active site, including hydrogen bonding and π-π interactions with residues lining the binding pocket. mdpi.comnih.govresearchgate.netrevista-agroproductividad.org For PRMT5, residues such as E444, V503, G438, W579, K333, L319, F327, Y304, F300, F577, F580, S578, and E435 are part of the active site involved in SAM and substrate binding. nih.gov While direct, detailed computational SAR analysis specifically of this compound analogues is not provided, the application of these techniques to this compound itself and other PRMT inhibitors provides a framework for understanding how structural modifications in analogues would impact binding affinity and selectivity. researchgate.netmdpi.comnih.govresearchgate.netrevista-agroproductividad.org Computational methods can predict binding poses, estimate binding energies, and identify critical interactions, guiding the rational design of analogues with improved properties. nih.govresearchgate.netrevista-agroproductividad.org

Development of this compound as a Chemical Probe for Targeted Biological Studies

This compound has been developed and utilized as a chemical probe to interrogate the biological roles of PRMT5 and PRMT7. nih.govbertin-bioreagent.comcaymanchem.com As a cell-active dual inhibitor, this compound allows researchers to study the cellular consequences of inhibiting both enzymes simultaneously. nih.govbertin-bioreagent.com It has been shown to inhibit symmetrical dimethylation of PRMT5 substrates in cells, such as SmD1/D3 and SmB/B', consistent with the known cellular functions of PRMT5 and PRMT7. nih.govbertin-bioreagent.com this compound has also been reported to inhibit symmetrical arginine dimethylation of FOXP3 in HEK293T cells. bertin-bioreagent.com

The use of this compound as a chemical probe has provided insights into the potential of targeting the PRMT5-PRMT7 axis for therapeutic purposes. researchgate.netnih.gov For example, this compound has been used in studies investigating the role of PRMT5 in immuno-oncology and has shown the ability to reduce tumor growth in a murine cancer model when used in combination with an antibody. bertin-bioreagent.com It has also been shown to inhibit the suppressive function of regulatory T cells in vitro. bertin-bioreagent.com These studies highlight this compound's utility as a tool for exploring the biological pathways regulated by PRMT5 and PRMT7 and evaluating the potential therapeutic implications of their inhibition. researchgate.netnih.govbertin-bioreagent.com While this compound has a micromolar potency, its activity in cells at concentrations where it doesn't affect viability makes it a valuable tool for initial biological investigations. nih.gov

Compound Table

| Compound Name | PubChem CID |

| This compound | 1674364-87-4 |

Interactive Data Table (Example based on search results)

Here is an example of how an interactive table could present IC50 data for this compound against PRMT5 and PRMT7, based on the provided text.

| Enzyme | IC50 (μM) |

| PRMT5 | 5.9 - 6.0 |

| PRMT7 | 6.0 - 6.0 |

Preclinical Pharmacokinetic and Pharmacodynamic Characterization of Ds 437

Absorption and Distribution Profiles of DS-437 in Animal Models

Understanding the absorption and distribution of a new chemical entity in animal models is a fundamental aspect of pharmacokinetic studies. biotechfarm.co.il Absorption is the process by which a drug enters the bloodstream, and its characterization in animals like rats, mice, and dogs provides detailed insights. biotechfarm.co.il The route of administration significantly influences drug absorption. biotechfarm.co.il Drug distribution throughout the body after absorption is also a critical ADME parameter. criver.com Elucidating drug distribution in preclinical species can help identify potential target tissues and confirm adequate exposure at the therapeutic target site. criver.com

Tissue Distribution and Bioavailability in Preclinical Species

Tissue distribution studies in preclinical species are conducted to understand where a compound is transported within the body. criver.comcriver.com These studies can utilize methods like quantitative tissue distribution with dosimetry calculations. criver.com Bioavailability, which refers to the proportion of an administered drug that reaches the systemic circulation, is another key parameter assessed in preclinical PK studies. criver.com Studies in rats, for instance, can provide initial insights into bioavailability that may be extrapolated to human physiology. omicsonline.org However, species-specific differences in protein binding can influence tissue distribution and bioavailability. nih.gov For example, different levels of protein binding in rat and dog plasma compared to human plasma have been observed for some compounds. nih.gov

Blood-Brain Barrier Permeability in Relevant Animal Models

The blood-brain barrier (BBB) is a critical barrier that protects the brain from substances circulating in the blood, meaning only certain drugs can cross it. plos.orgmdpi.com Assessing a compound's ability to permeate the BBB is important, particularly for drugs targeting the central nervous system. plos.org In vitro BBB models using brain capillary endothelial cells from various animal sources, such as mice, rats, and porcine, have been developed to study permeability. plos.org These models can involve co-culturing endothelial cells with astrocytes and/or pericytes to better mimic the in vivo BBB characteristics. plos.orgmdpi.com While in vitro models are useful, they may not fully replicate the complexity of the in vivo BBB. plos.org Animal models are therefore relevant for evaluating BBB permeability in a more integrated biological system. frontiersin.orgmdpi.com

Metabolism of this compound in Preclinical Systems

Metabolism, primarily occurring in the liver, involves the biotransformation of a substance, which can affect its activity and clearance. omicsonline.org Preclinical metabolism studies aim to understand how a compound is broken down in the body. criver.com In vitro methods using human-derived cell fractions, cultured cells, or cDNA-expressed proteins can be used to study drug metabolism and predict potential effects in humans. oulu.fi However, species-specific differences in drug-metabolizing enzymes between humans and test species can lead to variations in metabolic pathways and rates. oulu.fi

Identification of this compound Metabolites and Biotransformation Pathways

Identifying the metabolites of a compound and the pathways by which it is biotransformed is a key aspect of metabolism studies. criver.com In vitro models, such as incubating a drug with human hepatocytes, can help characterize metabolites and reproduce in vivo metabolic processes. mdpi.com Hepatocytes contain both phase I and phase II liver enzymes, which are involved in drug metabolism. mdpi.com Phase I metabolism typically involves adding or exposing polar groups, while phase II metabolism involves conjugating molecules to polar ionic groups. drughunter.com Biotransformation pathways can involve various enzymatic reactions, including dealkylation, hydroxylation, glucuronidation, sulfation, methylation, acetylation, and amino acid conjugation. drughunter.comfrontiersin.org In silico tools can also be used to predict metabolites and biotransformation pathways based on enzymatic reaction knowledgebases. researchgate.net Early identification of metabolites and their structures from in vitro and in vivo studies is important for understanding a compound's properties. criver.com

Excretion Pathways of this compound and its Metabolites in Animal Models

Excretion is the process by which a drug and its metabolites are removed from the body, typically via urine or feces. omicsonline.org Understanding excretion pathways is crucial for determining a drug's clearance and potential for accumulation. biotechfarm.co.ilomicsonline.org Mass balance excretion studies in laboratory animals using radiolabeled compounds are standard for determining the total fate of drug-related material, including routes of excretion and metabolic pathways. researchgate.net Animal models like rats are commonly used in excretion studies as their pathways can mirror human excretion. biotechfarm.co.il Biliary excretion studies are performed to understand the elimination of a drug and its metabolites via bile into the feces. criver.com While mass balance studies aim for high recovery, 100% recovery is rarely achieved, and recovery rates can vary between species like rats, dogs, and humans. researchgate.net

Advanced Analytical Methodologies for Ds 437 Research and Quantification

Chromatographic Methods for DS-437 Isolation and Quantification in Research Samples

Chromatographic techniques are fundamental for separating this compound from complex mixtures, ensuring its purity, and quantifying its presence in research samples.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound, particularly for assessing its purity and quantifying its concentration in various samples sigmaaldrich.comsigmaaldrich.com. HPLC separates compounds based on their interactions with a stationary phase and a mobile phase, allowing for the isolation of this compound from other components in a sample. The purity of this compound is often reported based on HPLC analysis, with specifications commonly indicating a purity of ≥98% sigmaaldrich.combiomol.comcaymanchem.comsigmaaldrich.com. This highlights the reliance on HPLC as a standard method for quality control and characterization of this compound used in research. Quantitative analysis by HPLC involves comparing the peak area or height of this compound in a sample to a calibration curve generated using known concentrations of the compound shimadzu.com. This allows for precise determination of this compound levels in research samples.

Gas Chromatography (GC) for this compound Analysis

While HPLC is commonly used for relatively non-volatile or thermally labile compounds like this compound, Gas Chromatography (GC) is another chromatographic technique that can be applied, particularly if the compound can be derivatized to increase its volatility or if coupled with suitable detection methods bertin-bioreagent.com. GC separates compounds based on their boiling points and interaction with the stationary phase in a gas mobile phase shimadzu.com. Although specific details on the GC analysis of underivatized this compound are less prevalent in the provided search results compared to HPLC or LC-MS/MS, GC, often coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile organic compounds and can be adapted for various analytes through appropriate method development, including sample preparation and derivatization if necessary restek.comresearchgate.net. Some analytical service providers list GC as one of their capabilities, suggesting its potential application for this compound analysis in certain contexts bertin-bioreagent.com.

Spectroscopic Techniques for this compound Characterization in Biological Matrices

Spectroscopic techniques provide valuable information about the structure and presence of this compound, especially when analyzing complex biological matrices.

Mass Spectrometry (MS) Applications for this compound and Metabolite Identification (e.g., LC-MS/MS)

Mass Spectrometry (MS), particularly in tandem with liquid chromatography (LC-MS/MS), is a powerful technique for the identification and quantification of this compound and its potential metabolites in biological matrices bertin-bioreagent.comcaymanchem.comnih.govmdpi.commdpi.comthermofisher.comnih.govnih.gov. LC-MS/MS combines the separation capabilities of HPLC with the sensitive and selective detection of MS. This hyphenated technique is essential for analyzing complex biological samples where this compound is present at potentially low concentrations alongside numerous endogenous compounds that could interfere with analysis nih.govmdpi.commdpi.comgu.se.

LC-MS/MS allows for the identification of this compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern thermofisher.comuni.luclariant.com. This is particularly useful for confirming the presence of the compound in biological samples and differentiating it from other co-eluting substances. Furthermore, LC-MS/MS is invaluable for identifying and characterizing metabolites of this compound. By analyzing samples over time, researchers can detect new peaks corresponding to metabolic products and use MS fragmentation to elucidate their structures thermofisher.comclariant.com. Studies investigating the biological effects of this compound have utilized mass spectrometric analysis, for example, to show that pharmacological inhibition of PRMT5 by this compound reduced human Treg functions and inhibited the methylation of FOXP3 frontiersin.org. Affinity purification coupled with mass spectrometry has also been used in research to identify interactomes related to proteins affected by compounds like this compound researchgate.net. Quantitative MS, where signal intensity is proportional to analyte amount, is used for determining the concentration of this compound and its metabolites in biological samples nih.gov.

Predicted Collision Cross Section (CCS) values for this compound adducts have been calculated using CCSbase, providing additional parameters for identification in ion mobility-mass spectrometry experiments uni.lu.

Broader Biological and Physiological Interactions of Ds 437

Investigation of Off-Target Interactions and Polypharmacology of DS-437 in Research Models

Polypharmacology refers to the ability of a single molecule to interact with multiple biological targets. ajol.info This can include both intended therapeutic targets and "off-targets," which are unintended interactions that could lead to side effects or provide opportunities for drug repurposing. ajol.infonih.gov Understanding off-target interactions is crucial for a comprehensive view of a compound's biological effects. nih.gov

This compound has been investigated for its selectivity against a panel of methyltransferases. While primarily recognized as a dual PRMT5/PRMT7 inhibitor, studies have shown that this compound was inactive against a panel of 27 other human protein, RNA, and DNA methyltransferases. medchemexpress.comchemicalprobes.org However, it demonstrated residual activity against DNA methyltransferase 3A (DNMT3A) and DNA methyltransferase 3B (DNMT3B), with IC₅₀ values greater than 50 µM. medchemexpress.comchemicalprobes.org

The IC₅₀ values for this compound against PRMT5 and PRMT7 are approximately 6 µM. researchgate.netmedchemexpress.commdpi.com This indicates a comparable inhibitory potency against both enzymes. medchemexpress.com

Research models have been used to investigate the effects of this compound. For instance, this compound significantly inhibited the action potential frequency of dorsal root ganglion (DRG) neurons and alleviated pain hypersensitivity in a mouse model. nih.govresearchgate.net This suggests an interaction with neuronal pathways, potentially related to PRMT7's role in modulating NaV1.9 currents. nih.govresearchgate.net

In breast cancer cell research models (MDA-MB-231), this compound treatment decreased cell proliferation and migration, which was attributed to its inhibition of PRMT5 and PRMT7 activity. researchgate.net

Data on the inhibitory activity of this compound against various methyltransferases in vitro is summarized in the table below:

| Target | IC₅₀ (µM) | Reference |

| PRMT5-MEP50 complex | 5.9 ± 1.4 | nih.gov |

| PRMT7 | 6 ± 0.5 | nih.gov |

| DNMT3A | > 50 | medchemexpress.comchemicalprobes.org |

| DNMT3B | > 50 | medchemexpress.comchemicalprobes.org |

| 27 other methyltransferases | Inactive | medchemexpress.comchemicalprobes.org |

This compound's Influence on Specific Gene Expression and Protein Regulation in Research Systems

Inhibiting PRMTs, including PRMT5 and PRMT7, can lead to changes in gene expression and protein regulation because these enzymes methylate a variety of protein substrates involved in diverse cellular processes. medchemexpress.comdovepress.comresearchgate.net

In research systems, this compound has been shown to influence the methylation of specific proteins. This compound inhibits the methylation of FOXP3, a key transcription factor in regulatory T cells (Tregs). medchemexpress.comfrontiersin.org Pharmacological inhibition of PRMT5 by this compound reduced human Treg functions and inhibited the methylation of FOXP3. frontiersin.org This suggests a role for this compound in modulating immune responses through its effects on Treg function. dovepress.comfrontiersin.org

Studies using PRMT5 conditional knockout mice have shown that PRMT5 deletion in Tregs leads to altered gene expression profiles, with some FOXP3-induced genes being down-regulated and FOXP3-repressed genes being up-regulated. frontiersin.org While this study focused on genetic knockout, it highlights the potential for PRMT5 inhibition by compounds like this compound to impact the expression of genes regulated by FOXP3. frontiersin.org

In the context of neuronal excitability, this compound's inhibition of PRMT7 was linked to the regulation of NaV1.9 currents in DRG neurons. nih.govresearchgate.net PRMT7 methylates an arginine residue in the intracellular loop of NaV1.9, and inhibiting PRMT7 with this compound reduced these currents. nih.govresearchgate.net This demonstrates a specific protein target (NaV1.9) whose regulation is influenced by this compound through PRMT7 inhibition. nih.govresearchgate.net

In breast cancer cells, this compound decreased cell proliferation and migration by inhibiting PRMT5 and PRMT7 activity. researchgate.net This implies that genes and proteins involved in cell cycle progression and motility are likely regulated by these methyltransferases and are consequently affected by this compound treatment. researchgate.net

In cardiomyocytes, this compound treatment did not affect the expression of ATF4, ATF3, CHOP, and BiP genes, while another compound, Fura, greatly upregulated these genes. nih.gov This suggests that, in this specific context, this compound may not significantly impact the expression of these particular genes related to the endoplasmic reticulum stress response, unlike some other PRMT inhibitors. nih.gov

Emerging Research Areas and Future Directions for Ds 437 Research

Exploration of Novel Biological Roles and Mechanistic Hypotheses for DS-437

The primary known biological role of this compound stems from its inhibitory action on PRMT5 and PRMT7. These enzymes are involved in protein arginine methylation, a post-translational modification that influences various cellular processes, including gene transcription, RNA splicing, and signal transduction. mdpi.com Given the diverse roles of PRMT5 and PRMT7, research into this compound is exploring its impact on these pathways and identifying novel biological consequences of their inhibition.

Mechanistic hypotheses surrounding this compound often center on its competition with S-adenosylmethionine (SAM), the methyl donor cofactor for PRMTs. medchemexpress.com By occupying the cofactor-binding site, this compound is thought to prevent the methylation of substrate proteins by PRMT5 and PRMT7. frontiersin.org Studies have shown that this compound can inhibit the symmetrical dimethylation of PRMT5 substrates in cells, including SmB and SmD1/3 in breast cancer cells, and FOXP3. medchemexpress.comcambridge.org Further research aims to fully elucidate how this compound's interaction with the cofactor binding site, and potentially other regions, translates into the observed cellular effects and to identify additional substrates whose methylation is affected by this compound.

Emerging research suggests potential roles for this compound beyond its direct impact on PRMT5 and PRMT7 in isolation. For instance, the combined inhibition of both enzymes by this compound is being investigated for its synergistic effects. Hypotheses are being tested regarding how the simultaneous modulation of these two methyltransferases influences complex biological outcomes, such as cell proliferation and migration in cancer models. mdpi.com Additionally, studies exploring the involvement of PRMT7 in neuronal function have utilized this compound as a tool, suggesting potential novel biological roles related to neurological processes. genome.gov

Application of this compound as a Chemical Probe for Uncovering New Biological Pathways

This compound serves as a valuable chemical probe to investigate the biological functions of PRMT5 and PRMT7 and to uncover pathways regulated by these enzymes. mdpi.comacs.org Its selectivity profile, inhibiting PRMT5 and PRMT7 with relatively little activity against a broad panel of other methyltransferases, makes it a useful tool for dissecting the specific contributions of these two PRMTs in various cellular contexts. medchemexpress.comacs.org

By using this compound to inhibit PRMT5 and PRMT7 activity, researchers can observe the resulting changes in protein methylation status, downstream signaling events, and ultimately, cellular phenotypes. This approach helps to functionally link PRMT5 and PRMT7 activity to specific biological processes and identify novel substrates and interacting partners. For example, this compound has been used to study the effects of PRMT7 inhibition on NaV1.9 currents and action potential firing in neurons, highlighting a potential role for PRMT7 in neuronal excitability. genome.gov The application of this compound in different cell lines and model systems allows for the exploration of context-dependent roles of PRMT5 and PRMT7 and the identification of new biological pathways they regulate.

The use of this compound as a chemical probe is instrumental in generating hypotheses about the biological consequences of PRMT5 and PRMT7 inhibition, which can then be further validated through genetic approaches or the use of more specific inhibitors as they become available. mdpi.com

Integration of Omics Data (e.g., Genomics, Proteomics, Metabolomics) for Comprehensive Understanding of this compound Action

Integrating multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain a comprehensive understanding of the biological impact of this compound. While direct studies specifically detailing multi-omics integration on this compound are not extensively reported in the provided search results, the principles and applications of these integrated approaches are highly relevant to future this compound research.

By combining different omics layers, researchers can move beyond examining individual molecules in isolation and explore the complex interplay between genes, transcripts, proteins, and metabolites in response to this compound treatment. researchgate.net For example:

Proteomics: Analyzing global protein abundance and, more specifically, protein methylation patterns following this compound treatment can reveal the direct and indirect targets of PRMT5 and PRMT7 inhibition. acs.org Quantitative proteomics can identify which proteins' methylation levels are significantly altered, providing insights into affected pathways.

Transcriptomics: Examining changes in gene expression profiles can help understand how inhibiting PRMT5 and PRMT7, and the subsequent alterations in protein methylation, impact transcriptional programs. frontiersin.orgnih.gov This can reveal affected signaling pathways and cellular processes at the RNA level.

Metabolomics: Analyzing the cellular metabolome can provide a snapshot of the metabolic state of cells treated with this compound. drtsoukalas.comencyclopedia.pubacs.orgresearchgate.netmdpi.com Changes in metabolite levels can indicate altered enzymatic activities and metabolic pathways influenced by PRMT5 and PRMT7 inhibition.

Integrating these omics datasets can help to build a more complete picture of how this compound perturbs cellular systems. For instance, changes observed in the transcriptome might be correlated with alterations in protein levels (proteomics) and downstream metabolic shifts (metabolomics). ukbiobank.ac.ukplos.org This integrated view can help identify key regulatory hubs and pathways that are most sensitive to this compound treatment, potentially revealing novel mechanisms of action or off-target effects. researchgate.net The challenges in multi-omics integration lie in data analysis and the need for sophisticated computational tools to handle the complexity and volume of the data. plos.org

Methodological Advancements for this compound Research (e.g., in silico modeling, advanced in vitro systems)

Advancements in research methodologies, particularly in silico modeling and advanced in vitro systems, are poised to significantly contribute to future this compound research.

In silico modeling: Computational approaches, such as molecular docking and dynamics simulations, can provide detailed insights into the interaction of this compound with its target enzymes, PRMT5 and PRMT7, at the atomic level. This can help refine the understanding of its binding mode and the structural basis for its selectivity. frontiersin.org Furthermore, systems biology approaches utilizing computational models can integrate various biological data to simulate the effects of PRMT5 and PRMT7 inhibition on complex cellular networks and predict phenotypic outcomes. researchgate.netnih.govfrontiersin.org This can aid in generating testable hypotheses and prioritizing experimental investigations.

Advanced in vitro systems: Moving beyond traditional 2D cell cultures, advanced in vitro systems offer more physiologically relevant models for studying this compound's effects. nih.govsartorius.comnumberanalytics.commdpi.com These include:

3D cell cultures: Spheroids and organoids can better recapitulate the in vivo tissue architecture and cell-cell interactions, providing a more accurate representation of how this compound might behave in a complex biological environment. sartorius.comnumberanalytics.commdpi.com

Co-culture systems: Utilizing co-culture models, for example, involving cancer cells and immune cells, can help investigate the impact of this compound on cell-cell communication and the tumor microenvironment, which is particularly relevant given the reported effects of PRMT5 inhibition on regulatory T cells. acs.orgnih.gov

Microfluidic devices and organ-on-chip technology: These systems allow for the creation of dynamic microenvironments that mimic specific organs or tissues, enabling the study of this compound's effects under more realistic physiological conditions. mdpi.com

These methodological advancements provide more sophisticated platforms for evaluating this compound's efficacy, specificity, and potential mechanisms of action, paving the way for a more comprehensive understanding of its biological activities.

Compound Information

| Compound Name | PubChem CID |

| This compound | 122178085 |

Data Tables

While the search results did not provide extensive raw data for generating interactive data tables within the article, key findings regarding this compound's inhibitory activity are summarized below:

| Target | IC50 (μM) | Assay Type | Reference |

| PRMT5 | 6.0 | Dual inhibitor | medchemexpress.comdrtsoukalas.com |

| PRMT7 | 6.0 | Dual inhibitor | medchemexpress.comdrtsoukalas.com |

| DNMT3A | 52 | Inhibitory activity at higher concentration | medchemexpress.com |

| DNMT3B | 62 | Inhibitory activity at higher concentration | medchemexpress.com |

This table summarizes the reported inhibitory potencies of this compound against its primary targets, PRMT5 and PRMT7, as well as its activity against DNMT3A and DNMT3B. medchemexpress.comdrtsoukalas.com These values are crucial for understanding the compound's selectivity and potential off-target effects.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.